2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
CAS No.: 2098114-09-9
Cat. No.: VC3167719
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098114-09-9 |
|---|---|
| Molecular Formula | C11H16N4O |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]ethanamine |
| Standard InChI | InChI=1S/C11H16N4O/c1-8-11(9(2)16-14-8)7-15-6-10(3-4-12)5-13-15/h5-6H,3-4,7,12H2,1-2H3 |
| Standard InChI Key | LDXANHJRPZDSDJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CN2C=C(C=N2)CCN |
| Canonical SMILES | CC1=C(C(=NO1)C)CN2C=C(C=N2)CCN |
Introduction
2.1. Heterocyclic Rings
-
Oxazole Ring: Oxazoles are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.
-
Pyrazole Ring: Pyrazoles have been associated with various biological activities, such as anticancer and antioxidant effects .
3.1. Oxazole and Pyrazole Derivatives
-
Oxazole Derivatives: Compounds like 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide have been studied for their potential in medicinal chemistry due to their structural features that may influence biological activity.
-
Pyrazole Derivatives: Pyrazoles have shown promise in drug development, with some derivatives exhibiting cytotoxic effects against human cell lines .
3.2. Synthesis Methods
Synthesis methods for similar compounds often involve simple transformations using commercially available reagents. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide utilized a two-stage protocol with good yields .
Potential Applications
Given the structural features of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, it may have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
Data Table: Comparison of Similar Compounds
Note: The table provides a comparison of similar compounds based on available data. The specific compound 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is not directly referenced in the search results, so its properties are inferred from related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume